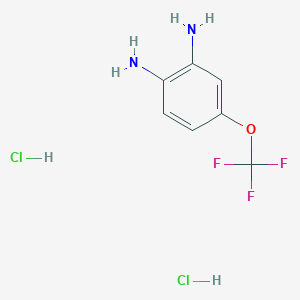
N-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide" is a heterocyclic molecule that likely exhibits a range of biological activities due to the presence of a pyrimidine nucleus. Pyrimidine derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and antihypertensive activities .
Synthesis Analysis
The synthesis of related sulfanyl pyrimidine derivatives has been reported using simple and efficient methods. For instance, sulfanyl pyrimidin-4(3H)-one derivatives were synthesized through the reaction of certain compounds with phenacyl bromide derivatives, yielding a variety of heterocyclic compounds . Similarly, a series of 5-(4-substituted phenyl)-2-(substituted benzylsulfanyl)-4-(substituted phenyl)-6-methyl-1,4-dihydro-5-pyrimidine carboxamides were designed and synthesized, which suggests that the compound could be synthesized using related methods .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. The presence of substituents on the pyrimidine ring, such as methyl groups and sulfanyl groups, can significantly influence the compound's interaction with biological targets. The synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase demonstrates the importance of the molecular structure in determining the compound's inhibitory activity .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by the substituents present on the ring. For example, the reaction of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides with benzylthiol or thiophenols to afford 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones indicates that the sulfanyl group in the compound of interest may undergo similar reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, it can be inferred that the compound would exhibit properties typical of pyrimidine derivatives. These properties may include moderate solubility in organic solvents, potential crystallinity, and stability under standard conditions. The presence of an ethoxy group may also affect the compound's lipophilicity, which is important for its pharmacokinetic profile .
Applications De Recherche Scientifique
Heterocyclic Compounds in Medicinal Chemistry
Anti-Inflammatory and Analgesic Agents : Research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown potential anti-inflammatory and analgesic properties. These compounds have been evaluated as cyclooxygenase-1/2 inhibitors, showing significant inhibitory activity and potential as therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antifolate Inhibitors of Thymidylate Synthase : Novel pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents. Their evaluation against various enzymes and cell lines indicates their potential utility in cancer therapy (A. Gangjee, F. Mavandadi, R. Kisliuk, J. McGuire, S. Queener, 1996).
Heterocyclic Compounds in Material Science
Electrochromic Materials : Novel aromatic polyamides with pendent triphenylamine units have shown promising electrochromic properties, demonstrating strong UV-vis absorption and potential for application in electrochromic devices (Cha-Wen Chang, Guey‐Sheng Liou, 2008).
High-Performance Polymers : The synthesis of polyamides and polyimides from various aromatic compounds, including those with complex heterocyclic structures, has led to materials with excellent thermal stability and solubility in polar solvents. These properties make them suitable for high-performance applications in aerospace, electronics, and coatings (Chin-Ping Yang, Jiun-Hung Lin, 1995).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-5-27-17-10-8-16(9-11-17)20-19(15(4)23-22(28)25-20)21(26)24-18-12-13(2)6-7-14(18)3/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUXZTMXJFVKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545828.png)
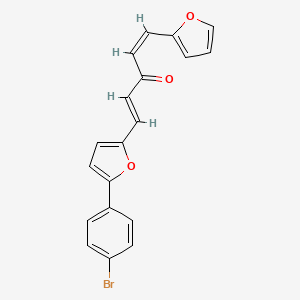
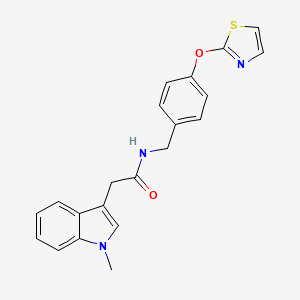

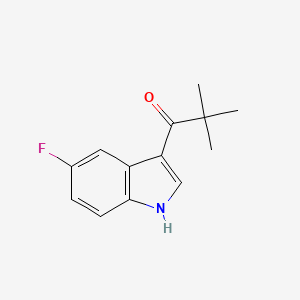
![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2545834.png)

![3-(3-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2545837.png)

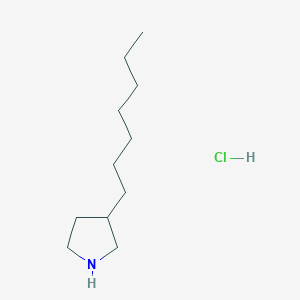

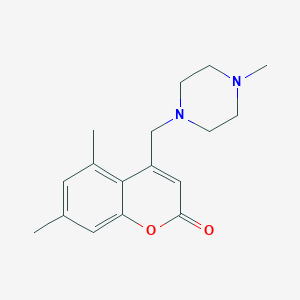
![5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2545847.png)
